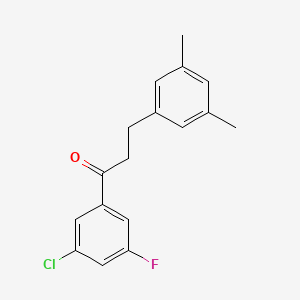
3'-Chloro-3-(3,5-dimethylphenyl)-5'-fluoropropiophenone
Descripción general
Descripción
Synthesis Analysis
The synthesis of chlorinated aromatic compounds can be achieved through various methods, including electrooxidative chlorination as described in the preparation of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene . This method involves the use of electricity and a two-layer solvent system to achieve selective chlorination. Although the exact synthesis of 3'-Chloro-3-(3,5-dimethylphenyl)-5'-fluoropropiophenone is not detailed, similar electrochemical methods could potentially be applied for its synthesis.
Molecular Structure Analysis
The molecular structure of chlorinated and fluorinated compounds can be quite complex, as seen in the crystal structure analyses provided in the papers. For instance, the crystal structure of asymmetrically synthesized 3,5-dimethyl-2-(3-fluorinephenyl)-2-morpholinol hydrochloride shows the importance of stereochemistry and the arrangement of substituents around the aromatic ring . This information is relevant for understanding the potential molecular structure of 3'-Chloro-3-(3,5-dimethylphenyl)-5'-fluoropropiophenone, which would also have a specific spatial arrangement due to its chloro and fluoro substituents.
Chemical Reactions Analysis
The reactivity of chlorinated compounds can vary significantly depending on the substituents present on the aromatic ring. For example, the chlorination of substituted 2,4-dimethylphenols leads to a variety of products, including chlorocyclohexa-2,5-dienones and modified methyl groups . This suggests that the presence of chlorine and methyl groups on the aromatic ring of 3'-Chloro-3-(3,5-dimethylphenyl)-5'-fluoropropiophenone would influence its reactivity in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated and fluorinated aromatic compounds are influenced by their molecular structures. For instance, the presence of hydrogen-bonded chains in certain propenone derivatives affects their physical properties and intermolecular interactions . Similarly, the presence of chlorine and fluorine in 3'-Chloro-3-(3,5-dimethylphenyl)-5'-fluoropropiophenone would impact its melting point, solubility, and other physical properties.
Aplicaciones Científicas De Investigación
Pharmacological Studies and Drug Development
The compound 3'-Chloro-3-(3,5-dimethylphenyl)-5'-fluoropropiophenone has been explored in various pharmacological contexts. For instance, derivatives of similar structures have been studied for their potential as antihypertensive agents, indicating a broad interest in this class of compounds for therapeutic applications. One such compound, DDPH, demonstrated potent antihypertensive, neuroprotective, and cardioprotective effects, highlighting the potential dual inhibition of hepatic CYP2D and CYP3A enzymes. This suggests that compounds within this family might influence drug metabolism, potentially leading to significant drug-drug interactions (Zhu et al., 2016).
Neuropharmacology and Antidepressant Activity
In neuropharmacological research, xanthone derivatives, which share a structural resemblance to 3'-Chloro-3-(3,5-dimethylphenyl)-5'-fluoropropiophenone, have been evaluated for their antidepressant-like activities. One study investigated a piperazine derivative of xanthone, revealing potent antidepressant-like effects in the forced swim test in mice, stronger than some conventional antidepressants. This activity was mediated predominantly through the serotonergic system, indicating a potential mechanism of action for similar compounds (Pytka et al., 2015).
Antidiabetic Potential
Another area of interest is the antidiabetic potential of related compounds. T-1095, a derivative of phlorizin and an inhibitor of Na+-glucose cotransporters, showed significant antidiabetic effects in neonatally streptozotocin-treated diabetic rats. This included improvements in hyperglycemia, glucose tolerance, and insulin secretion, demonstrating the potential of such compounds in modulating glucose metabolism and possibly alleviating diabetes-related symptoms (Oku et al., 2000).
Toxicological Studies
Toxicological studies, such as those on 3-chloro-p-toluidine (structurally related to the compound of interest), have provided insights into the toxicological profile and mechanisms of action of these compounds. While such studies primarily focus on the adverse effects, they are crucial for understanding the safety and potential therapeutic windows of pharmacologically active compounds (Felsenstein et al., 1974).
Direcciones Futuras
A compound with a similar structure, “(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690)”, has been studied for its anticancer activity . This suggests that “3’-Chloro-3-(3,5-dimethylphenyl)-5’-fluoropropiophenone” and similar compounds could potentially have applications in medical research.
Propiedades
IUPAC Name |
1-(3-chloro-5-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-5-12(2)7-13(6-11)3-4-17(20)14-8-15(18)10-16(19)9-14/h5-10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRRNIHKJORHGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)C2=CC(=CC(=C2)Cl)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644912 | |
| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-3-(3,5-dimethylphenyl)-5'-fluoropropiophenone | |
CAS RN |
898780-94-4 | |
| Record name | 1-Propanone, 1-(3-chloro-5-fluorophenyl)-3-(3,5-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



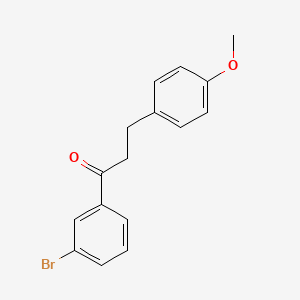
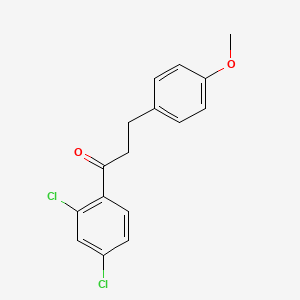
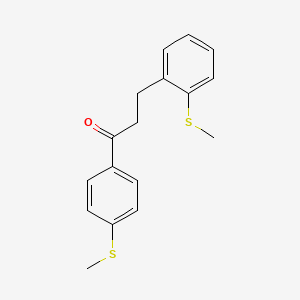
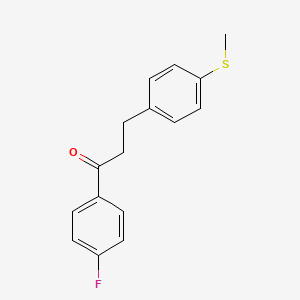
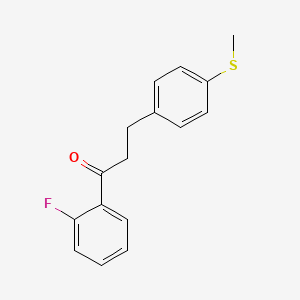
![Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B1343445.png)
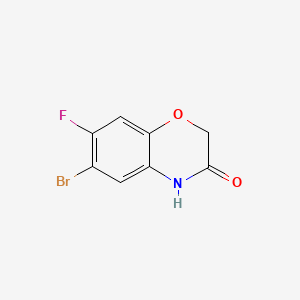
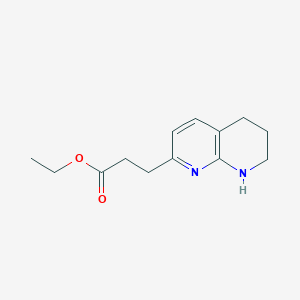
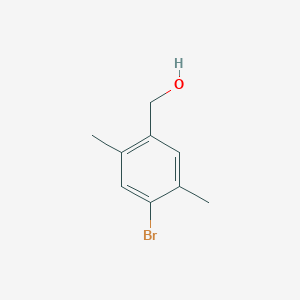
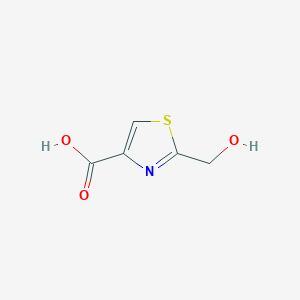
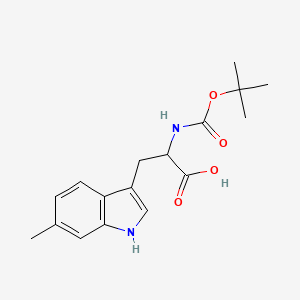
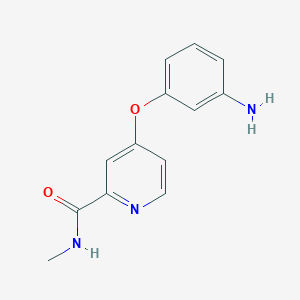

![benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1343464.png)